molecular formula C15H12N2O4 B5519908 1-(BENZYLOXY)-4-HYDROXY-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE

1-(BENZYLOXY)-4-HYDROXY-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE

Cat. No.: B5519908
M. Wt: 284.27 g/mol
InChI Key: BBSPGYNLZFUDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(BENZYLOXY)-4-HYDROXY-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE is an organic compound with a complex structure that includes a benzyloxy group and a hydroxy group attached to a tetrahydroquinoxaline dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(BENZYLOXY)-4-HYDROXY-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE typically involves multiple steps, starting with the preparation of the tetrahydroquinoxaline core. One common method involves the reaction of appropriate starting materials under controlled conditions to introduce the benzyloxy and hydroxy groups. For example, the synthesis might involve the bromination of a precursor compound followed by benzyl protection and subsequent halogen exchange reactions .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of specific solvents and catalysts to facilitate the reactions and improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(BENZYLOXY)-4-HYDROXY-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroxy derivatives .

Scientific Research Applications

1-(BENZYLOXY)-4-HYDROXY-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(BENZYLOXY)-4-HYDROXY-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects .

Comparison with Similar Compounds

1-(BENZYLOXY)-4-HYDROXY-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

1-hydroxy-4-phenylmethoxyquinoxaline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c18-14-15(19)17(21-10-11-6-2-1-3-7-11)13-9-5-4-8-12(13)16(14)20/h1-9,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSPGYNLZFUDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C3=CC=CC=C3N(C(=O)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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